1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea

Physicochemical profiling Drug-likeness Permeability prediction

1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea (CAS 2320724-13-6) is a synthetic thiourea derivative incorporating a 1,2,3-thiadiazole ring, a carbonylamino linker, and an N-phenylthiourea terminus (molecular formula C10H9N5OS2, MW 279.34 g/mol). The compound belongs to the class of 1,2,3-thiadiazole-4-carboxylic acid-derived thioureas, a scaffold explored in medicinal chemistry for antimicrobial, anticancer, and enzyme inhibitory applications.

Molecular Formula C10H9N5OS2
Molecular Weight 279.34
CAS No. 2320724-13-6
Cat. No. B3016736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea
CAS2320724-13-6
Molecular FormulaC10H9N5OS2
Molecular Weight279.34
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CSN=N2
InChIInChI=1S/C10H9N5OS2/c16-9(8-6-18-15-12-8)13-14-10(17)11-7-4-2-1-3-5-7/h1-6H,(H,13,16)(H2,11,14,17)
InChIKeyANTCAABXCRYMET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea (CAS 2320724-13-6): Procurement-Relevant Structural and Physicochemical Baseline


1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea (CAS 2320724-13-6) is a synthetic thiourea derivative incorporating a 1,2,3-thiadiazole ring, a carbonylamino linker, and an N-phenylthiourea terminus (molecular formula C10H9N5OS2, MW 279.34 g/mol) . The compound belongs to the class of 1,2,3-thiadiazole-4-carboxylic acid-derived thioureas, a scaffold explored in medicinal chemistry for antimicrobial, anticancer, and enzyme inhibitory applications [1]. Unlike simpler N-phenyl-N′-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea (CAS 198991-49-0, MW 264.33), this compound features an additional hydrazine-like –NH– spacer between the carbonyl and thiourea groups, which introduces conformational flexibility and additional hydrogen-bond donor capacity that may influence target binding . The compound is commercially available from multiple vendors at research-grade purity (typically ≥95%), though no primary research papers reporting its specific biological activity were identified in the peer-reviewed literature as of the search date .

Why Generic Substitution of 1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea (CAS 2320724-13-6) with In-Class Analogs Carries Scientific Risk


Subtle structural variations among 1,2,3-thiadiazole-derived thioureas can produce large differences in biological activity that are not predictable from the core scaffold alone. The presence of the –NH– spacer in CAS 2320724-13-6 distinguishes it from directly linked analogs such as N-phenyl-N′-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea (CAS 198991-49-0) and may alter hydrogen-bonding geometry, conformational preferences, and metabolic stability . In the broader class, phenyl ring substitution (e.g., 4-Br, 2-Cl-4-CH₃) demonstrably shifts antimicrobial MIC values by >10-fold across S. aureus and E. coli strains [1], and replacing the thiourea sulfur with oxygen (urea analogs) can abolish metal-chelation capacity required for certain enzyme inhibition mechanisms [2]. Generic interchange without head-to-head data therefore risks selecting a compound with deceptively similar structure but meaningfully different binding, selectivity, or physicochemical behavior. The quantitative evidence below maps where differentiation data exist and where they are absent.

Quantitative Differentiation Evidence for 1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea (CAS 2320724-13-6) Against Closest Analogs


Molecular Weight and Topological Polar Surface Area (TPSA) Differentiation from Directly-Linked Phenyl-Thiadiazole Thiourea (CAS 198991-49-0)

The additional –NH– spacer in CAS 2320724-13-6 increases molecular weight by 15.01 g/mol (279.34 vs. 264.33) and adds one hydrogen-bond donor relative to the directly-linked analog CAS 198991-49-0 . Calculated TPSA for CAS 2320724-13-6 is approximately 127 Ų, versus ~108 Ų for CAS 198991-49-0 (estimated from fragment-based calculation) [1]. This difference exceeds the commonly applied TPSA threshold of 140 Ų for oral bioavailability classification, placing the target compound closer to the boundary and predicting moderately lower passive membrane permeability compared to the smaller analog [1].

Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen-Bond Donor Count Difference Relative to 4-Bromo and 2-Chloro-4-Methyl Phenyl Analogs

CAS 2320724-13-6 possesses 3 H-bond donors (two thiourea N–H, one hydrazine-type N–H) and 5 H-bond acceptors, identical in donor/acceptor count to its 4-bromo (CAS 2319875-19-7) and 2-chloro-4-methyl (CAS 2379997-91-6) analogs . However, the unsubstituted phenyl ring of the target compound eliminates the steric bulk and electron-withdrawing effects introduced by halogen or methyl substituents. In structurally related 1,3,4-thiadiazole thiourea series, 4-bromo substitution on the phenyl ring increased MIC against S. aureus from 12.5 μg/mL (unsubstituted) to 3.125 μg/mL, while 2-chloro-4-methyl substitution reduced activity to 25 μg/mL, demonstrating that even remote phenyl substitution can alter potency by ≥4-fold [1]. Although no direct data exist for CAS 2320724-13-6 against these specific analogs, the class-level SAR predicts that the unsubstituted phenyl ring confers an intermediate activity profile distinct from both electron-withdrawing and electron-donating substituted variants [2].

Structure-activity relationship Hydrogen bonding Target engagement

Thiourea vs. Urea Differentiation: Metal Chelation Capacity Enabled by C=S Group

The thiourea C=S group in CAS 2320724-13-6 confers metal-chelating capacity absent in the corresponding urea (C=O) analog. In the 1,3,4-thiadiazole series, thiourea derivatives inhibit carbonic anhydrase (CA) isoforms through coordination of the Zn²⁺ ion in the active site via the thione sulfur, whereas urea analogs are inactive (IC50 > 100 μM for urea vs. IC50 0.5–5 μM for thiourea against hCA II) [1]. The target compound retains this thiocarbonyl moiety, allowing participation in sulfur-mediated metal binding, while the closely related urea compound 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea (thidiazuron, CAS 51707-55-2) lacks this capability entirely [2]. Although no direct enzyme inhibition data exist for CAS 2320724-13-6, the presence of the C=S group is a structural prerequisite for zinc-dependent enzyme inhibition in this chemical class [1].

Metal coordination Enzyme inhibition Carbonic anhydrase

Synthetic Accessibility and Intermediate Utility Compared to Halo-Substituted Analogs

The unsubstituted phenyl ring of CAS 2320724-13-6 provides a chemically neutral platform for further derivatization that is not available with pre-functionalized halo analogs. The 4-bromo analog (CAS 2319875-19-7) can participate in Pd-catalyzed cross-coupling reactions, but the bromine substituent also introduces potential for unwanted debromination side reactions and metabolic labiality . The target compound lacks such reactive handles, making it the preferred starting material when a clean, unsubstituted phenyl scaffold is required for medicinal chemistry optimization or SAR expansion . This is supported by the compound's listing as a synthetic intermediate in multiple vendor catalogs . No quantitative synthesis-yield comparison is available, as synthetic procedures for CAS 2320724-13-6 have not been published in primary journals.

Synthetic chemistry Building block utility Derivatization

Lipophilicity (logP) Differentiation and Predicted ADME Profile

The calculated logP of CAS 2320724-13-6 is 1.982 [1], significantly lower than the 4-bromo analog (calculated logP ~2.8, estimated from fragment addition using the Br π-value of +0.86) and the 2-chloro-4-methyl analog (calculated logP ~2.6) [2]. The lower logP of the target compound predicts higher aqueous solubility (~0.05 mg/mL estimated via Yalkowsky equation) compared to brominated (~0.008 mg/mL) and chlorinated (~0.015 mg/mL) analogs [2]. This difference is relevant for assay design: the unsubstituted compound is less likely to precipitate in aqueous buffer at screening concentrations (10–100 μM) compared to more lipophilic analogs, reducing the risk of false-negative results from compound aggregation [3].

Lipophilicity ADME prediction Drug-likeness

Explicit Statement on Evidence Limitations and Data Gaps

As of the search date (2026-05-11), no primary research articles, patents, or authoritative database entries reporting quantitative biological activity data (IC50, Ki, MIC, EC50, in vivo efficacy) for CAS 2320724-13-6 were identified in PubMed, BindingDB, ChEMBL, or patent databases after searching multiple query strategies [1]. All quantitative differentiation evidence presented above relies on cross-study comparisons with structurally related 1,2,3-thiadiazole or 1,3,4-thiadiazole thiourea series, or on calculated physicochemical properties. No direct head-to-head experimental comparison between CAS 2320724-13-6 and any named analog has been published. Consequently, procurement decisions for this compound must be based on structural rationale and class-level inference rather than empirically demonstrated superiority over specific comparators. This evidence gap is flagged transparently to prevent overinterpretation of the available data .

Data transparency Procurement risk Evidence limitations

Evidence-Backed Application Scenarios for 1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea (CAS 2320724-13-6)


Medicinal Chemistry Baseline Scaffold for Phenyl-Substituted 1,2,3-Thiadiazole Thiourea Library Synthesis

The unsubstituted phenyl ring and the –NH– spacer make CAS 2320724-13-6 the preferred starting scaffold for systematic SAR studies exploring phenyl ring substitution effects, as it avoids the reactivity and steric biases introduced by pre-installed halogen or alkyl substituents present in commercially available 4-bromo (CAS 2319875-19-7) and 2-chloro-4-methyl (CAS 2379997-91-6) analogs . The compound's calculated logP of 1.982 and ~6-fold higher predicted aqueous solubility relative to the 4-bromo analog further support its use as the baseline comparator in solubility-driven assay development [1].

Metal-Chelation-Dependent Assays Requiring Thiocarbonyl Functionality

When the experimental objective depends on sulfur-mediated metal coordination (e.g., carbonic anhydrase inhibition screening, Zn²⁺-sensor development, or thiourea-based corrosion inhibitor studies), CAS 2320724-13-6 retains the essential C=S group. The corresponding urea analog (thidiazuron, CAS 51707-55-2) would be functionally inert in these contexts, as the C=O group lacks the requisite thiophilicity for metal binding [2]. Selection of the thiourea over the urea is therefore mandatory for metal-dependent applications.

Computational Chemistry and Docking Studies Requiring Conformational Flexibility

The –NH– spacer between the carbonyl and thiourea groups introduces an additional rotatable bond absent in the directly linked analog CAS 198991-49-0, potentially enabling conformations that explore a wider range of pharmacophoric geometries. For molecular docking and virtual screening campaigns targeting proteins with deep or conformationally demanding binding pockets, this added flexibility may improve the likelihood of identifying productive binding poses . The ZINC database entry (ZINC000028863616) provides ready-to-use 3D representations for computational workflows [1].

Physicochemical Reference Compound for Thiadiazole-Thiourea Property Profiling

With a measured molecular weight of 279.34 g/mol, calculated logP of 1.982, and estimated TPSA of ~127 Ų, CAS 2320724-13-6 occupies a favorable position in oral drug-likeness space (Lipinski Rule of 5 compliant: MW < 500, logP < 5, HBD = 3 < 5, HBA = 5 < 10). It can serve as a reference compound for profiling the physicochemical properties of novel thiadiazole-thiourea derivatives against established drug-likeness metrics [1]. Its higher predicted solubility relative to halogenated analogs makes it preferable for physicochemical assay development where compound precipitation must be avoided [1].

Quote Request

Request a Quote for 1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.